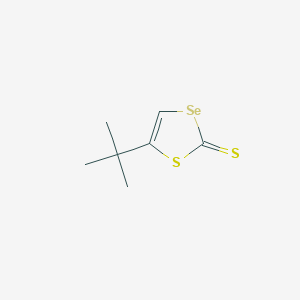

5-Tert-butyl-1,3-thiaselenole-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-Tert-butyl-1,3-thiaselenole-2-thione, focusing on six unique applications:

Catalysis in Organic Synthesis

5-Tert-butyl-1,3-thiaselenole-2-thione is used as a catalyst in various organic synthesis reactions. Its unique structure, containing both sulfur and selenium atoms, allows it to facilitate reactions that are otherwise challenging. This compound is particularly effective in promoting cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .

Antioxidant Properties

The compound exhibits significant antioxidant properties, making it a potential candidate for therapeutic applications. Its ability to mimic glutathione peroxidase, an enzyme that protects cells from oxidative damage, suggests its use in treating diseases related to oxidative stress, such as cardiovascular diseases, ischemic stroke, and neurodegenerative disorders like Parkinson’s and Alzheimer’s .

Anticancer Activity

Research has shown that selenium-containing compounds, including 5-Tert-butyl-1,3-thiaselenole-2-thione, possess anticancer properties. These compounds can induce apoptosis (programmed cell death) in cancer cells, making them promising candidates for developing new anticancer drugs. Their ability to target cancer cells selectively while sparing healthy cells is particularly advantageous .

Antiviral Applications

5-Tert-butyl-1,3-thiaselenole-2-thione has demonstrated antiviral activity against various viruses, including HIV and SARS-CoV-2. Its mechanism involves inhibiting viral replication and enhancing the host’s immune response. This makes it a valuable compound in the development of antiviral therapies, especially in the context of emerging viral infections .

Material Science

In material science, 5-Tert-butyl-1,3-thiaselenole-2-thione is used to develop advanced materials with unique electrical and optical properties. Its incorporation into polymers and other materials can enhance their conductivity and stability, making it useful in the production of electronic devices and sensors .

Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique chemical properties allow it to be used in the production of drugs with diverse therapeutic effects. This includes its role in synthesizing compounds with anti-inflammatory, analgesic, and antimicrobial activities .

properties

IUPAC Name |

5-tert-butyl-1,3-thiaselenole-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10S2Se/c1-7(2,3)5-4-10-6(8)9-5/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWKIVQTVKFYPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C[Se]C(=S)S1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10S2Se |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide](/img/structure/B2890004.png)

![(Z)-methyl 2-(6-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890006.png)

![Methyl 4-[3-(triazol-1-ylmethyl)azetidine-1-carbonyl]benzoate](/img/structure/B2890014.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2890016.png)

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2890018.png)

![6-Acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2890019.png)

![2-[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2890025.png)

![4-methoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2890026.png)